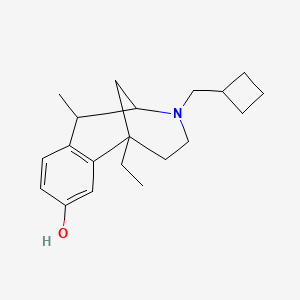
2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzazocines, which are characterized by their fused ring structures and diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the benzazocine core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclobutylmethyl, ethyl, and methyl groups at specific positions on the benzazocine ring.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as binding to specific receptors.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes that play a role in disease processes.
Pathway Modulation: Affecting various cellular pathways to achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bremazocine: Another benzazocine derivative with similar structural features.
Pentazocine: A benzazocine compound known for its analgesic properties.
Uniqueness
1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other benzazocines.
Biologische Aktivität
2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl- is a complex organic compound with potential pharmacological applications. This article explores its biological activity through various studies and findings.
- Molecular Formula : C17H23NO
- Molecular Weight : 257.3706 g/mol
- IUPAC Name : 2,6-Metheno-3-benzazocin-8-ol
The biological activity of this compound is primarily attributed to its interaction with sigma receptors and opioid receptors. Research indicates that compounds in this class can act as agonists or antagonists at these receptors, influencing various physiological processes such as pain modulation and neurotransmitter release.
Table 1: Biological Activities of 2,6-Metheno-3-benzazocin Compounds
Case Study 1: Sigma Receptor Agonism
A study published in the Journal of Pharmacology and Experimental Therapeutics examined the effects of sigma receptor agonists on intraocular pressure (IOP) in rabbits. The findings suggested that topical administration of sigma1-site agonists significantly reduced IOP, indicating potential therapeutic applications for glaucoma management.
Case Study 2: Opioid Receptor Activity
Research published in BMC Pharmacology focused on the activity of various opioid ligands in cells expressing mu-opioid receptors. The study found that specific derivatives of benzazocin compounds exhibited varying levels of agonist activity, contributing to their analgesic properties.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of benzazocin derivatives have revealed that modifications to the cyclobutylmethyl group enhance receptor binding affinity and selectivity. This has implications for developing more effective analgesics with reduced side effects.
Eigenschaften
CAS-Nummer |
63869-51-2 |
|---|---|
Molekularformel |
C20H29NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
10-(cyclobutylmethyl)-1-ethyl-8-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO/c1-3-20-9-10-21(13-15-5-4-6-15)19(12-20)14(2)17-8-7-16(22)11-18(17)20/h7-8,11,14-15,19,22H,3-6,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
DRFWDMNJYNIQQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCN(C(C1)C(C3=C2C=C(C=C3)O)C)CC4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















